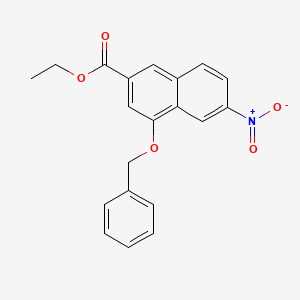![molecular formula C41H37Cl2P2Ru+ B12562303 [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium CAS No. 191609-95-7](/img/structure/B12562303.png)
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process may include:
Ligand Preparation: The phosphanyl and triphenylphosphanium ligands are synthesized separately through standard organic synthesis techniques.
Coordination Reaction: The ligands are then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable solvent like dichloromethane or toluene. The reaction is often carried out under an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ruthenium species, while reduction can produce reduced forms of the compound with altered ligand environments.
Scientific Research Applications
Chemistry
In chemistry, [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Industry
In industry, the compound’s catalytic properties can be harnessed for the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in industrial catalytic processes.
Mechanism of Action
The mechanism by which [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium exerts its effects involves coordination with target molecules. The ruthenium center can interact with various substrates, facilitating chemical transformations through electron transfer and bond formation/breaking processes. The molecular targets and pathways involved depend on the specific application, whether in catalysis or biological systems.
Comparison with Similar Compounds
Similar Compounds
- [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;palladium
- [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;platinum
Uniqueness
Compared to similar compounds, [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium exhibits unique reactivity due to the presence of ruthenium. Ruthenium’s electronic properties and coordination chemistry offer distinct advantages in catalytic applications and potential biological activities, setting it apart from its palladium and platinum analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
191609-95-7 |
|---|---|
Molecular Formula |
C41H37Cl2P2Ru+ |
Molecular Weight |
763.7 g/mol |
IUPAC Name |
[1-[chloro-(2-chlorophenyl)-diphenyl-λ5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium |
InChI |
InChI=1S/C41H37Cl2P2.Ru/c1-33(2)32-41(44(34-20-8-3-9-21-34,35-22-10-4-11-23-35)36-24-12-5-13-25-36)45(43,37-26-14-6-15-27-37,38-28-16-7-17-29-38)40-31-19-18-30-39(40)42;/h3-32,41H,1-2H3;/q+1; |
InChI Key |
LCJHOWGFRAOBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6Cl)Cl)C.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


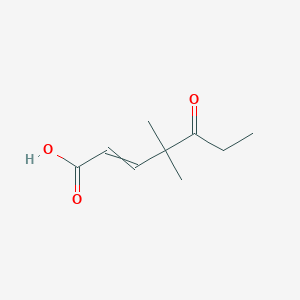
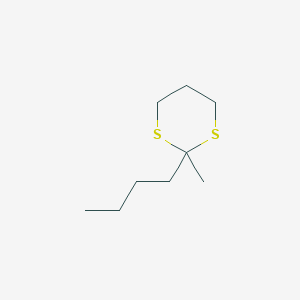
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)


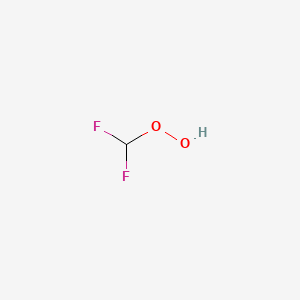
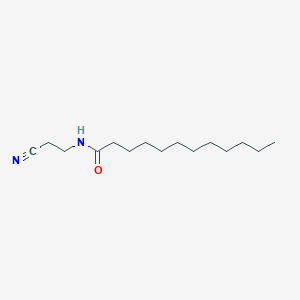
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)

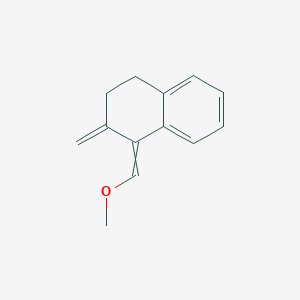

![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
